molecular formula C6H13NO B7966488 3-(1-Methoxyethyl)azetidine

3-(1-Methoxyethyl)azetidine

Cat. No.: B7966488
M. Wt: 115.17 g/mol
InChI Key: WEQAGBLJSVXBIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methoxyethyl)azetidine typically involves the reaction of azetidine with methoxyethyl halides under basic conditions. One common method includes the use of sodium hydride as a base and dimethyl sulfoxide as a solvent. The reaction proceeds through nucleophilic substitution, where the azetidine nitrogen attacks the methoxyethyl halide, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, dimethyl sulfoxide.

Major Products:

Scientific Research Applications

3-(1-Methoxyethyl)azetidine has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Methoxyethyl)azetidine involves its interaction with biological targets through its nitrogen atom. The ring strain in the azetidine ring makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites in enzymes and other proteins. This reactivity is exploited in drug design to inhibit specific enzymes or disrupt biological pathways .

Comparison with Similar Compounds

    Azetidine: The parent compound without the methoxyethyl group.

    3-Methylazetidine: Similar structure but with a methyl group instead of a methoxyethyl group.

    1,3,3-Trimethylazetidine: A more substituted azetidine with three methyl groups.

Uniqueness: 3-(1-Methoxyethyl)azetidine is unique due to the presence of the methoxyethyl group, which imparts different electronic and steric properties compared to its analogs. This makes it more suitable for specific applications, such as in the synthesis of complex molecules and as a potential drug scaffold .

Properties

IUPAC Name

3-(1-methoxyethyl)azetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5(8-2)6-3-7-4-6/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQAGBLJSVXBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CNC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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